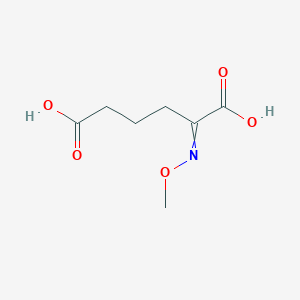
1-(2-Hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This particular compound is characterized by the presence of a hydroxy group, a methyl group, and an ethanone group attached to the pyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one typically involves the reaction of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one with appropriate reagents under controlled conditions. One common method involves the use of glucose and piperidine in ethanol, followed by the addition of acetic acid and further heating . The reaction mixture is then diluted with water and extracted with ethyl acetate. The crude product is purified using column chromatography and high vacuum distillation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
1-(2-Hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-(2-oxo-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one.
Reduction: Formation of 1-(2-hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
1-(2-Hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in scavenging free radicals.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of flavoring agents and fragrances due to its unique chemical structure.
作用機序
The mechanism of action of 1-(2-Hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. Additionally, the compound’s antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals .
類似化合物との比較
Similar Compounds
2H-Pyran, 3,4-dihydro-: A similar compound with a different substitution pattern.
2H-Pyran, 3,4-dihydro-6-methyl-: Another related compound with a methyl group at a different position.
Uniqueness
1-(2-Hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methyl, and ethanone groups makes it a versatile compound with diverse applications in various fields.
特性
CAS番号 |
830318-62-2 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
1-(6-hydroxy-6-methyl-2,5-dihydropyran-4-yl)ethanone |
InChI |
InChI=1S/C8H12O3/c1-6(9)7-3-4-11-8(2,10)5-7/h3,10H,4-5H2,1-2H3 |
InChIキー |
ZGVFAIYJUNCDKY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CCOC(C1)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


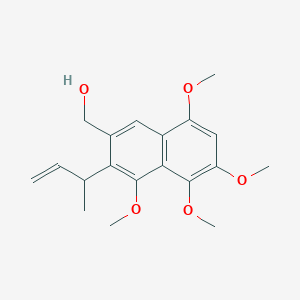
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-](/img/structure/B14202226.png)
![Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14202239.png)
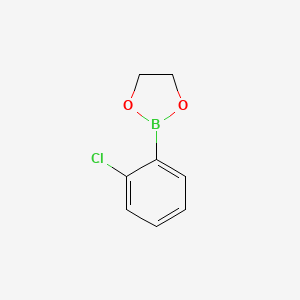
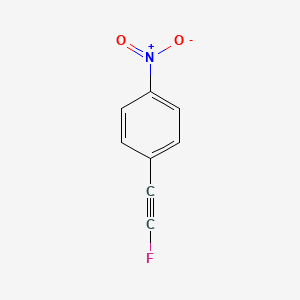
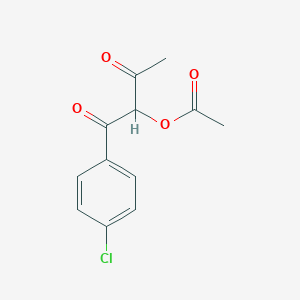

![1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14202269.png)
![N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide](/img/structure/B14202273.png)
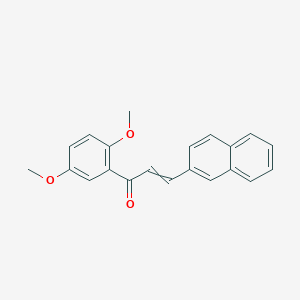
![Benzoic acid, 4-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-, methyl ester](/img/structure/B14202290.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B14202305.png)
